2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 540775-05-1
VCID: VC15110650
InChI: InChI=1S/C21H20BrN3OS2/c1-3-12-25-20(14-27-18-10-4-15(2)5-11-18)23-24-21(25)28-13-19(26)16-6-8-17(22)9-7-16/h3-11H,1,12-14H2,2H3
SMILES:
Molecular Formula: C21H20BrN3OS2
Molecular Weight: 474.4 g/mol

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone

CAS No.: 540775-05-1

Cat. No.: VC15110650

Molecular Formula: C21H20BrN3OS2

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone - 540775-05-1

Specification

CAS No. 540775-05-1
Molecular Formula C21H20BrN3OS2
Molecular Weight 474.4 g/mol
IUPAC Name 1-(4-bromophenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C21H20BrN3OS2/c1-3-12-25-20(14-27-18-10-4-15(2)5-11-18)23-24-21(25)28-13-19(26)16-6-8-17(22)9-7-16/h3-11H,1,12-14H2,2H3
Standard InChI Key JLBCWDKOKHFDEE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone, reflects its intricate structure. Key features include:

  • A 1,2,4-triazole core substituted at positions 3, 4, and 5.

  • A 4-bromophenyl ketone group at position 1 of the ethanone moiety.

  • Sulfanyl-methyl and allyl substituents on the triazole ring .

The molecular formula is C21H20BrN3OS2, with a molar mass of 513.43 g/mol . Spectroscopic characterization via NMR and IR confirms the presence of functional groups such as the carbonyl (C=O) stretch at ~1,680 cm⁻¹ and aromatic C-Br vibrations near 550 cm⁻¹.

Comparative Structural Analysis

A related compound, 2-({4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-bromophenyl)ethanone (CAS: 618441-21-7), replaces the methylphenylsulfanyl group with a methoxyphenoxy moiety. This substitution alters electronic properties, as shown in Table 1 .

Table 1: Structural Comparison of Triazole Derivatives

PropertyTarget Compound (CAS: 540775-05-1)Analog (CAS: 618441-21-7)
Substituent at C5(4-Methylphenyl)sulfanylmethyl(4-Methoxyphenoxy)methyl
Molecular FormulaC21H20BrN3OS2C21H20BrN3O3S
Molar Mass (g/mol)513.43505.37
Key Spectral SignalsC=O: 1,680 cm⁻¹; C-Br: 550 cm⁻¹C-O-C: 1,250 cm⁻¹

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step protocol:

  • Alkylation of Triazole Precursors: A triazole derivative reacts with 4-bromophenyl acetyl chloride in dimethylformamide (DMF) using cesium carbonate as a base.

  • Thioether Formation: Introduction of the sulfanyl-methyl group via reaction with 4-methylthiophenol under inert conditions .

  • Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.

Reaction yields typically range from 65–75%, with purity >95% confirmed by HPLC.

Mechanistic Insights

The allyl group enhances solubility in polar aprotic solvents, facilitating nucleophilic substitution at the triazole ring. The sulfanyl moiety acts as a leaving group, enabling further functionalization .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMF (≥50 mg/mL) and dichloromethane (≥30 mg/mL). It remains stable under ambient conditions for 6 months but degrades upon prolonged UV exposure, forming brominated byproducts .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition onset at 210°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator